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Abstract
Aprutumab Ixadotin (formerly BAY 1187982) is an antibody-drug conjugate (ADC) that was

developed for the treatment of solid tumors overexpressing Fibroblast Growth Factor Receptor

2 (FGFR2).[1][2][3] It comprises a fully human anti-FGFR2 monoclonal antibody, Aprutumab,

linked to a potent microtubule-disrupting agent, a derivative of auristatin W, via a non-cleavable

linker.[1] This document provides a comprehensive technical overview of Aprutumab Ixadotin,

with a focus on its core mechanism of action: microtubule disruption. It includes a summary of

preclinical and clinical data, detailed experimental protocols for relevant assays, and

visualizations of the signaling pathway and experimental workflows.

Introduction
Antibody-drug conjugates are a class of targeted cancer therapies designed to deliver highly

potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. Aprutumab
Ixadotin was engineered to target FGFR2, a receptor tyrosine kinase that is frequently

overexpressed in various solid tumors, including gastric and triple-negative breast cancers.[4]

[5] The cytotoxic payload, an auristatin W derivative, is a potent inhibitor of tubulin

polymerization, a critical process for cell division. Preclinical studies demonstrated promising

anti-tumor activity in FGFR2-positive cancer models.[6] However, a first-in-human Phase I

clinical trial revealed that Aprutumab Ixadotin was poorly tolerated in patients, with a
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maximum tolerated dose (MTD) below the predicted therapeutic threshold, leading to the early

termination of the trial.[4][5]

Mechanism of Action
The mechanism of action of Aprutumab Ixadotin involves a multi-step process that culminates

in the disruption of the microtubule network within cancer cells, leading to cell cycle arrest and

apoptosis.

Binding and Internalization: The Aprutumab antibody component of the ADC selectively binds

to FGFR2 on the surface of tumor cells.

Lysosomal Trafficking and Payload Release: Following binding, the ADC-FGFR2 complex is

internalized and trafficked to the lysosome. Inside the lysosome, the antibody is degraded,

releasing the auristatin W derivative payload.[7]

Microtubule Disruption: The released auristatin payload, a potent microtubule-disrupting

agent, binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the

microtubule dynamics leads to G2/M phase cell cycle arrest and ultimately induces

apoptosis.[7]
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Signaling pathway of Aprutumab Ixadotin.
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Quantitative Data
Preclinical In Vitro Activity

Cell Line Cancer Type IC50 (nM) Reference

SNU-16 Gastric Cancer 0.097 - 0.83 [1]

KATO III Gastric Cancer 0.097 - 0.83 [1]

SUM-52PE Breast Cancer 0.097 - 0.83 [1]

NCI-H716 Colorectal Cancer 0.097 - 0.83 [1]

MFM-223 Breast Cancer 0.097 - 0.83 [1]

Aprutumab Ixadotin demonstrated potent in vitro cytotoxicity with low nanomolar IC50 values

across various FGFR2-positive cancer cell lines.[1] The antigen binding affinity against FGFR2

was determined to be 0.29 nM.[1]

Preclinical In Vivo Efficacy
Xenograft
Model

Cancer Type Dose (mg/kg) Outcome Reference

SNU-16 Gastric Cancer 5
>90% tumor

growth inhibition
[1]

MFM-223 Breast Cancer 1 and 5
Marked decrease

in tumor volume
[1]

NCI-H716
Colorectal

Cancer
7.5

Notable inhibition

of tumor growth
[1]

PDX Models
Gastric & Breast

Cancer
Dose-dependent

Partial and

complete tumor

regression

[8]

In vivo studies using xenograft models, including patient-derived xenografts (PDX), showed

significant dose-dependent anti-tumor activity.[1][8] FGFR2 amplification or overexpression was

predictive of high in vivo efficacy.[6][8]
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Phase I Clinical Trial Results
Parameter Value Reference

Number of Patients 20 [4][5][9]

Dose Cohorts (mg/kg) 0.1, 0.2, 0.4, 0.8, 1.3 [4][5][9]

Maximum Tolerated Dose

(MTD)
0.2 mg/kg [4][5][9]

Dose-Limiting Toxicities (DLTs)

Thrombocytopenia,

proteinuria, corneal epithelial

microcysts

[4][5][9]

Tumor Response

One patient with stable

disease, no objective

responses

[4][5][9]

The Phase I trial was terminated early due to poor tolerability, with the MTD being below the

preclinically estimated minimum therapeutic dose.[4][5]

Experimental Protocols
The following are representative protocols for key experiments used in the preclinical

evaluation of ADCs like Aprutumab Ixadotin.

In Vitro Tubulin Polymerization Assay
This assay quantitatively measures the effect of a compound on the assembly of purified

tubulin into microtubules.

Materials:

Purified tubulin (>99% pure)

GTP solution

Polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

Test compound (Ixadotin or its derivatives)
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Microplate spectrophotometer capable of reading absorbance at 340 nm and maintaining a

temperature of 37°C.

Procedure:

Thaw tubulin and GTP on ice.

Prepare the reaction mixture on ice by combining the polymerization buffer, GTP, and tubulin

to the desired final concentration (e.g., 3 mg/mL).

Add the test compound or vehicle control to the reaction mixture.

Transfer the reaction mixtures to a pre-warmed 96-well plate.

Immediately place the plate in the spectrophotometer pre-heated to 37°C.

Monitor the change in absorbance at 340 nm every minute for 60-90 minutes. An increase in

absorbance indicates microtubule polymerization.

Analyze the data by comparing the polymerization curves of the compound-treated samples

to the vehicle control.
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Workflow for an in vitro tubulin polymerization assay.

Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effect of an ADC on cancer cell lines.

Materials:

FGFR2-positive and negative cancer cell lines
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Complete cell culture medium

Aprutumab Ixadotin

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

96-well plates

Microplate reader capable of reading absorbance at 570 nm.

Procedure:

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere

overnight.

Prepare serial dilutions of Aprutumab Ixadotin in complete medium.

Remove the old medium from the cells and add the ADC dilutions. Include vehicle-only wells

as a control.

Incubate the plate for a period of 48-144 hours at 37°C.

Add MTT solution to each well and incubate for 1-4 hours. Viable cells will reduce the yellow

MTT to purple formazan crystals.

Add the solubilization buffer to dissolve the formazan crystals.

Read the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the

IC50 value.[4][5][10]

Xenograft Tumor Model
This in vivo model is used to evaluate the anti-tumor efficacy of an ADC in a living organism.

Materials:
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Immunodeficient mice (e.g., NOD scid or NMRI nu/nu)

FGFR2-positive tumor cells or patient-derived tumor fragments

Aprutumab Ixadotin formulation for intravenous injection

Calipers for tumor measurement

Animal housing and monitoring facilities

Procedure:

Implant tumor cells subcutaneously into the flank of the immunodeficient mice.

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

Randomize the animals into treatment and control groups.

Administer Aprutumab Ixadotin intravenously at various dose levels and schedules (e.g.,

once weekly). The control group receives a vehicle control.

Measure tumor volume with calipers at regular intervals (e.g., twice weekly).

Monitor animal body weight and overall health as indicators of toxicity.

At the end of the study, euthanize the animals and excise the tumors for further analysis

(e.g., weight, histology).

Analyze the data by comparing the tumor growth curves and final tumor weights between the

treated and control groups.
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Workflow for a xenograft tumor model experiment.
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Conclusion
Aprutumab Ixadotin is a well-characterized ADC that effectively targets FGFR2-positive

cancer cells and induces cell death through microtubule disruption. While it demonstrated

significant preclinical efficacy, the translation to the clinical setting was hampered by a narrow

therapeutic window and an unfavorable toxicity profile in humans. The data and methodologies

presented in this guide provide a detailed understanding of the core mechanism of Aprutumab
Ixadotin and serve as a valuable resource for researchers in the field of ADC development.

The challenges encountered with Aprutumab Ixadotin underscore the importance of

developing improved preclinical models and strategies to better predict human toxicity and

therapeutic index.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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